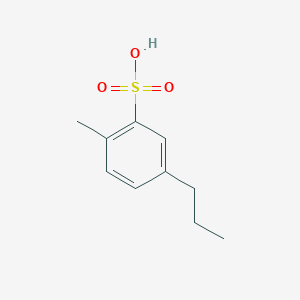![molecular formula C16H15NO7 B14355208 3-[(4,5-Dimethoxy-2-nitrophenyl)methoxy]benzoic acid CAS No. 90429-07-5](/img/structure/B14355208.png)
3-[(4,5-Dimethoxy-2-nitrophenyl)methoxy]benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(4,5-Dimethoxy-2-nitrophenyl)methoxy]benzoic acid is an organic compound that features a benzoic acid core substituted with a 4,5-dimethoxy-2-nitrophenylmethoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4,5-Dimethoxy-2-nitrophenyl)methoxy]benzoic acid typically involves the following steps:
Nitration: The starting material, 4,5-dimethoxybenzaldehyde, undergoes nitration to introduce the nitro group at the 2-position.
Methoxylation: The nitrated product is then subjected to methoxylation to introduce the methoxy groups at the 4 and 5 positions.
Benzylation: The intermediate product is then reacted with benzyl chloride to form the benzylic ether.
Carboxylation: Finally, the benzylic ether is carboxylated to form the desired this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
3-[(4,5-Dimethoxy-2-nitrophenyl)methoxy]benzoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas and a palladium catalyst.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).
Substitution: Common nucleophiles for substitution reactions include halides (e.g., chloride, bromide) and alkoxides.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted benzoic acids depending on the nucleophile used.
Scientific Research Applications
3-[(4,5-Dimethoxy-2-nitrophenyl)methoxy]benzoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Used in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 3-[(4,5-Dimethoxy-2-nitrophenyl)methoxy]benzoic acid involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The methoxy groups can also influence the compound’s reactivity and interactions with biological molecules.
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxybenzoic acid: Similar structure but lacks the nitro group.
4,5-Dimethoxy-2-nitrobenzyl chloride: Similar structure but lacks the benzoic acid moiety.
3,4-Dimethoxyphenethylamine: Similar structure but has an amine group instead of a carboxylic acid.
Uniqueness
3-[(4,5-Dimethoxy-2-nitrophenyl)methoxy]benzoic acid is unique due to the presence of both the nitro group and the methoxy groups, which confer distinct chemical and biological properties
Properties
CAS No. |
90429-07-5 |
|---|---|
Molecular Formula |
C16H15NO7 |
Molecular Weight |
333.29 g/mol |
IUPAC Name |
3-[(4,5-dimethoxy-2-nitrophenyl)methoxy]benzoic acid |
InChI |
InChI=1S/C16H15NO7/c1-22-14-7-11(13(17(20)21)8-15(14)23-2)9-24-12-5-3-4-10(6-12)16(18)19/h3-8H,9H2,1-2H3,(H,18,19) |
InChI Key |
TYRVLDSWNMWRNJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C(=C1)COC2=CC=CC(=C2)C(=O)O)[N+](=O)[O-])OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


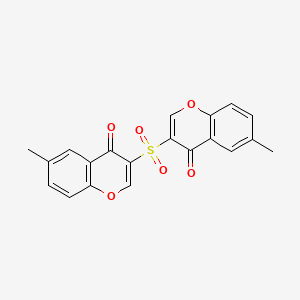
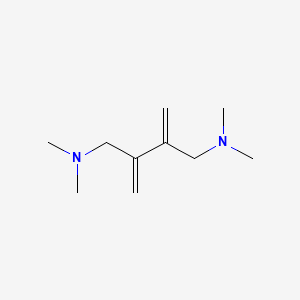
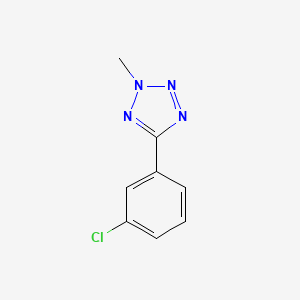
![(6E)-4-Chloro-6-{[(1,3-dihydro-2H-benzimidazol-2-ylidene)methyl]imino}cyclohexa-2,4-dien-1-one](/img/structure/B14355157.png)
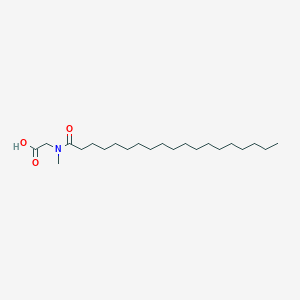
![2-(4-Bromo-2-nitrophenyl)-1-[4-(4-bromophenoxy)phenyl]ethan-1-one](/img/structure/B14355171.png)
![N-[2-(Pentafluorophenoxy)phenyl]acetamide](/img/structure/B14355176.png)
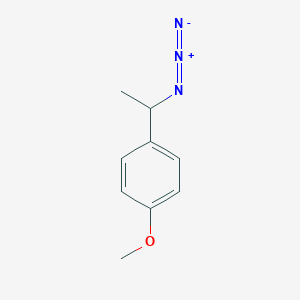
![Methyl bicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B14355198.png)
![N-[4-Ethoxy-3-(methoxymethyl)-5-methylphenyl]butanamide](/img/structure/B14355200.png)


